LLY-283
Overview
Description
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in various nuclear and cytoplasmic proteins. This enzyme is involved in several cellular processes, including RNA processing, signal transduction, and transcriptional regulation. This compound has shown significant antitumor activity and serves as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .
Mechanism of Action
Target of Action
LLY-283, also known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[®-hydroxy(phenyl)methyl]oxolane-3,4-diol, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . It has been implicated in various cellular processes like RNA processing, signal transduction, and transcriptional regulation .
Mode of Action
This compound inhibits PRMT5 enzymatic activity both in vitro and in cells . It does this by binding to the PRMT5 enzyme, thereby preventing it from catalyzing the formation of symmetric dimethylarginine . The IC50 values for this compound’s inhibition of PRMT5 enzymatic activity are 22 ± 3 nM in vitro and 25 ± 1 nM in cells .
Biochemical Pathways
PRMT5 is involved in a number of cellular processes, including RNA processing, signal transduction, and transcriptional regulation . By inhibiting PRMT5, this compound can potentially affect these processes. For instance, PRMT5 has been shown to be elevated in several cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, the inhibition of PRMT5 by this compound could potentially disrupt the progression of these cancers.
Pharmacokinetics
It is noted that this compound shows antitumor activity in mouse xenografts when dosed orally , suggesting that it is likely to be well-absorbed and distributed in the body.
Result of Action
The inhibition of PRMT5 by this compound leads to a decrease in the formation of symmetric dimethylarginine in nuclear and cytoplasmic proteins . This can disrupt the normal functioning of these proteins, potentially leading to a decrease in the viability of cancer cells . In fact, this compound has been shown to have antitumor activity in mouse xenografts .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, one study found that this compound could protect against noise-induced hearing loss in a mouse model . This suggests that environmental factors such as noise could potentially influence the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
LLY-283 is synthesized through a series of chemical reactions involving the formation of a triazabicyclononane core structure. The synthetic route typically involves the following steps:
- Formation of the triazabicyclononane core.
- Introduction of the hydroxyphenylmethyl group.
- Final functionalization to obtain the desired compound.
The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency of the final product. The compound is produced in collaboration with pharmaceutical companies and research institutions to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
LLY-283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .
Scientific Research Applications
LLY-283 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of PRMT5 and its role in various biochemical pathways.
Biology: Employed in cellular assays to investigate the effects of PRMT5 inhibition on cellular processes such as RNA splicing and gene expression.
Medicine: Demonstrates significant antitumor activity and is used in preclinical studies to explore its potential as a therapeutic agent for various cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting PRMT5 and related pathways
Comparison with Similar Compounds
LLY-283 is unique in its high potency and selectivity for PRMT5 compared to other inhibitors. Similar compounds include:
LLY-284: A diastereomer of this compound with much lower activity.
GSK3326595: A substrate-competitive inhibitor of PRMT5.
JNJ64619178: A SAM mimetic/competitive inhibitor of PRMT5.
PF-06939999: Another PRMT5 inhibitor in clinical trials.
This compound stands out due to its superior selectivity and in vivo antitumor activity, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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